molecular formula C10H7F3O2S B13047047 6-(Trifluoromethoxy)thiochroman-4-one

6-(Trifluoromethoxy)thiochroman-4-one

Cat. No.: B13047047
M. Wt: 248.22 g/mol
InChI Key: JETIWNNXGUTWJK-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Organic and Medicinal Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the fields of organic and medicinal chemistry. nih.govelifesciences.orgpreprints.org These structures are fundamental to a vast array of natural products, including vitamins, hormones, and antibiotics. preprints.org In fact, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov The most common heteroatoms found in these rings are nitrogen, oxygen, and sulfur. elifesciences.orgpreprints.org

The prevalence of heterocycles in drug discovery is due to their ability to serve as versatile scaffolds that can be modified to fine-tune the physicochemical properties of a molecule. nih.govpreprints.org By incorporating heteroatoms, chemists can alter a compound's solubility, lipophilicity, polarity, and capacity for hydrogen bonding. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov Heterocyclic compounds form the basis for drugs across numerous therapeutic areas, including treatments for cancer, infectious diseases, and neurological disorders. preprints.org The continuous development of new synthetic methodologies has further expanded the accessibility and diversity of functionalized heterocycles available for drug design. nih.gov

Thiochroman-4-one (B147511) as a Privileged Scaffold: Structural Characteristics and Research Interest

Within the vast family of heterocyclic compounds, certain core structures, often referred to as "privileged scaffolds," are frequently found in biologically active molecules. nih.gov The thiochroman-4-one skeleton is one such privileged scaffold that has garnered significant interest in medicinal chemistry. researchgate.netnih.gov Structurally, it features a dihydropyran ring fused to a benzene (B151609) ring, with a sulfur atom replacing the oxygen at position 1 (a benzothiopyran system) and a ketone at position 4. nih.gov

The research interest in thiochroman-4-ones stems from their diverse and significant biological activities. nih.govbldpharm.com Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities. bldpharm.comresearchgate.net For instance, certain thiochroman-4-one derivatives have shown promising results as anti-leishmanial agents, with some demonstrating high efficacy and selectivity against Leishmania panamensis. nih.govbldpharm.com The ability of the thiochroman-4-one core to be readily functionalized at various positions allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency and selectivity for specific biological targets. bldpharm.com

Rationale for Investigating Substituted Thiochroman-4-ones, with an Emphasis on Trifluoromethoxy Functionality

The modification of privileged scaffolds like thiochroman-4-one with specific functional groups is a key strategy in drug design to enhance biological and physicochemical properties. bldpharm.com The introduction of fluorine-containing substituents, in particular, has become a widely used tactic in medicinal chemistry. The trifluoromethoxy (-OCF₃) group is an increasingly important functional group in the design of new pharmaceuticals and agrochemicals.

The rationale for incorporating a trifluoromethoxy group onto the thiochroman-4-one scaffold is multifaceted. The -OCF₃ group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes, a critical factor for bioavailability. Furthermore, this group is metabolically stable due to the strength of the carbon-fluorine bonds, making the molecule more resistant to enzymatic degradation. The strong electron-withdrawing nature of the trifluoromethoxy group can significantly alter the electronic properties of the aromatic ring, which can in turn influence the molecule's binding affinity to biological targets. Research has shown that the substitution on the 6th position of the thiochroman-4-one ring, particularly with electron-withdrawing groups, can enhance biological activities such as antifungal properties. bldpharm.com Therefore, the investigation of 6-(trifluoromethoxy)thiochroman-4-one is driven by the potential for this specific substitution to confer advantageous pharmacological and pharmacokinetic properties.

Synthesis and Properties

While specific documented synthetic procedures for this compound are not widely available in the literature, its synthesis can be envisioned based on established methods for analogous thiochroman-4-one derivatives. nih.govpreprints.org A common approach involves the reaction of a substituted thiophenol with an acrylic acid derivative followed by intramolecular cyclization. nih.gov

A plausible synthetic route would start from 4-(trifluoromethoxy)thiophenol (B63200). This starting material would undergo a Michael addition with acrylic acid or one of its esters to form the intermediate 3-((4-(trifluoromethoxy)phenyl)thio)propanoic acid. The subsequent step would be an intramolecular Friedel-Crafts acylation, typically promoted by a strong acid like polyphosphoric acid (PPA), to effect the ring closure and yield the final product, this compound. Modern one-pot synthesis methods, which combine multiple reaction steps in a single vessel, have been developed for thiochromones and could potentially be adapted for a more efficient synthesis. elifesciences.orgpreprints.orgpreprints.org

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 1256727-71-5
Molecular Formula C₁₀H₇F₃O₂S
Molecular Weight 248.22 g/mol
Appearance Solid (predicted)

| SMILES Code | O=C1CCSC2=C1C=C(C=C2)OC(F)(F)F | |

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will appear as complex multiplets in the aromatic region. The two methylene (B1212753) groups of the thiochroman (B1618051) ring will each give rise to a triplet signal in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule. This includes the carbonyl carbon at a significantly downfield shift, the carbons of the aromatic ring (including the carbon attached to the trifluoromethoxy group, which will show coupling to fluorine), and the two aliphatic carbons of the thiochroman ring.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other significant peaks will include those for C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and the strong C-F stretching vibrations of the trifluoromethoxy group.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 248.22). Fragmentation patterns would likely involve the loss of small molecules such as CO and fragments related to the trifluoromethoxy group.

Research and Applications

While specific research on the biological activity of this compound is not extensively published, the known activities of related compounds suggest its potential in medicinal chemistry. The thiochroman-4-one scaffold is associated with a broad spectrum of biological effects, including antimicrobial and antiparasitic properties. bldpharm.comresearchgate.net

Derivatives of thiochroman-4-one have been investigated for their efficacy against various pathogens. For example, some analogs have demonstrated significant anti-leishmanial activity. nih.govbldpharm.com Others have been tested for their antibacterial and antifungal properties. bldpharm.comresearchgate.net The introduction of a trifluoromethoxy group at the 6-position is a strategic modification intended to enhance these properties. The high lipophilicity of the -OCF₃ group could improve cell membrane penetration, potentially leading to increased potency. Furthermore, its metabolic stability could result in a longer duration of action. The electron-withdrawing nature of this substituent has been shown in other thiochroman-4-one derivatives to positively influence antifungal activity. bldpharm.com Therefore, this compound represents a promising candidate for further investigation in drug discovery programs targeting infectious diseases and potentially other therapeutic areas where thiochroman-4-one derivatives have shown activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F3O2S

Molecular Weight

248.22 g/mol

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C10H7F3O2S/c11-10(12,13)15-6-1-2-9-7(5-6)8(14)3-4-16-9/h1-2,5H,3-4H2

InChI Key

JETIWNNXGUTWJK-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

Reactivity and Chemical Transformations of 6 Trifluoromethoxy Thiochroman 4 One

Reactions at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a key site for nucleophilic addition and condensation reactions. A significant transformation is the reaction with trifluoromethyltrimethylsilane (CF3SiMe3), also known as the Ruppert-Prakash reagent, which introduces a trifluoromethyl group. For instance, the reaction of 1-thiochroman-4-ones with CF3SiMe3 in tetrahydrofuran (B95107) (THF) yields the corresponding 4-(trifluoromethyl)thiochroman-4-ols in high yields. researchgate.net In a specific example, 4-(trifluoromethyl)thiochroman-4-ol was synthesized from 1-thiochroman-4-one with an 87% yield. researchgate.net

The carbonyl group can also undergo reduction. Classic organic reactions such as the Wolff-Kishner and Clemmensen reductions are employed to convert the ketone to a methylene (B1212753) group, yielding the corresponding thiochroman (B1618051). The Wolff-Kishner reduction uses hydrazine (B178648) (NH2NH2) under basic conditions, while the Clemmensen reduction utilizes a zinc-mercury amalgam in an acidic environment. masterorganicchemistry.comorganic-chemistry.org

Furthermore, the carbonyl group readily participates in condensation reactions. For example, reaction with hydroxylamine (B1172632) in boiling ethanol (B145695) with pyridine (B92270) as a catalyst forms the corresponding 4-thiochromanone oxime. researchgate.net Similarly, condensation with arylhydrazines can lead to the formation of fused heterocyclic systems like thiochromeno[4,3-b]pyridines. researchgate.net

Oxidation of the Sulfur Atom (S-1)

The sulfur atom in the thioether moiety of the thiochroman ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These oxidized derivatives often exhibit different chemical and biological properties compared to the parent sulfide (B99878).

Formation of Sulfoxides

The selective oxidation of the sulfur atom to a sulfoxide (B87167) can be achieved using various oxidizing agents. A notable method involves asymmetric oxidation to produce chiral sulfoxides. For example, thiochroman-4-one (B147511) can be oxidized to (+)-thiochroman-4-one 1-oxide with high yield (95%) and enantioselectivity. This transformation can be carried out using a catalytic system comprising (R)-binaphthol, titanium(IV) isopropoxide (Ti(OiPr)4), and tert-butyl hydroperoxide as the oxidant at low temperatures (0-4 °C). nih.gov The reaction of 3-bromothiochroman-4-one (B3253435) can also lead to the corresponding S-oxide. rsc.org

Formation of Sulfones

Further oxidation of the sulfur atom, or more direct and forceful oxidation, results in the formation of the corresponding sulfone (1,1-dioxide). This transformation significantly alters the geometry and electronic properties of the sulfur atom. Thiochroman-4-ones can be converted to their 1,1-dioxides in good yields. nih.gov For instance, the oxidation of various 6-substituted-thiochroman-4-ones to their respective sulfones has been reported as part of the synthesis of potential leishmanicidal agents. nih.gov A general procedure for this oxidation involves the use of an oxidizing agent capable of converting the sulfide directly to the sulfone. nih.gov The resulting sulfones, such as 6-fluoro-2-(4-(trifluoromethyl)-phenyl)-thiochroman-4-one 1,1-dioxide, are stable, crystalline solids. nih.gov

Reactions at the Thiochroman Ring System (C-2, C-3, C-4a, C-8a)

The thiochroman ring system can undergo reactions that modify its saturation level and introduce substituents, particularly at the positions adjacent to the carbonyl and sulfur atoms.

Hydrogenation/Dehydrogenation Reactions

The thiochroman ring can be aromatized through dehydrogenation. A common transformation is the conversion of a thiochroman-4-one to a thiochromen-4-one (a thiochromone), creating a double bond between the C-2 and C-3 positions. This introduces an α,β-unsaturated system in conjugation with the carbonyl group. This dehydrogenation has been noted as a key transformation in the synthesis of biologically active compounds. nih.gov One of the earliest methods for preparing thiochromones involved the bromination of a thiochroman-4-one followed by dehydrohalogenation to introduce the C2-C3 double bond. preprints.org Conversely, while less commonly described for the parent compound, the α,β-unsaturated bond in thiochromones can be reduced (hydrogenated) to yield the saturated thiochroman-4-one skeleton.

Conjugate Addition Reactions (e.g., Grignard Reagents)

The α,β-unsaturated system of thiochromones, which can be generated from thiochroman-4-ones via dehydrogenation, is susceptible to conjugate addition reactions. The 1,4-conjugate addition of Grignard reagents is a powerful method for introducing carbon-carbon bonds at the C-2 position. This reaction is typically catalyzed by copper salts, which favor 1,4-addition over direct 1,2-addition to the carbonyl group. A wide range of both alkyl and aryl Grignard reagents can be added to the thiochromone (B8434766) scaffold to produce various 2-substituted thiochroman-4-ones in good yields. rsc.orgpreprints.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the 6-(Trifluoromethoxy)thiochroman-4-one scaffold is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.comyoutube.com The regioselectivity of such reactions is dictated by the combined electronic effects of the substituents attached to the ring: the annulated thioether, the conjugated ketone, and the trifluoromethoxy group.

Directing Effects of Substituents:

Thioether Sulfur: The sulfur atom, through resonance, donates electron density to the aromatic ring, acting as an ortho, para-director.

Carbonyl Group (C=O): The ketone at position 4 is a deactivating group, withdrawing electron density from the ring via resonance and induction. It acts as a meta-director relative to its position.

Trifluoromethoxy Group (-OCF₃): The -OCF₃ group at position 6 is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a deactivating group. Like a methoxy (B1213986) group, it has lone pairs on the oxygen that can participate in resonance, but the strong inductive withdrawal dominates, making it primarily a meta-director. beilstein-journals.orgnih.gov

The interplay of these effects determines the position of electrophilic attack. The positions ortho to the activating sulfur atom are C5 and C8a (within the heterocyclic ring), while the para position is C7. The deactivating ketone at C4 directs incoming electrophiles away from C5. The deactivating -OCF₃ group at C6 directs incoming electrophiles to positions C5 and C8a (which is already substituted).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of Thioether (Activating)Influence of Ketone (Deactivating)Influence of -OCF₃ (Deactivating)Predicted Outcome
C5 ortho (Activating)ortho (Deactivating)meta (Directing)Possible, but deactivated by ketone
C7 para (Activating)para (Deactivating)ortho (Deactivating)Favorable due to activation from S
C8 -meta (Directing)para (Deactivating)Disfavored

Reactivity Profile of the Trifluoromethoxy Substituent

Chemical Inertness: The -OCF₃ group is generally unreactive towards a wide range of chemical reagents and conditions. It is resistant to both acidic and basic hydrolysis, unlike a methoxy group which can be cleaved to a phenol. It is also stable to common oxidizing and reducing agents.

Electronic Properties: The group is strongly lipophilic and possesses a potent electron-withdrawing inductive effect (-I), which significantly lowers the electron density of the aromatic ring to which it is attached. beilstein-journals.orgnih.gov While the oxygen atom has lone pairs that can participate in a weak resonance donation (+M effect), this is largely overridden by the inductive withdrawal.

Resistance to Defluorination: The transformation or removal of the -OCF₃ group is exceptionally difficult. While methods exist for the defluorination of trifluoromethyl (-CF₃) groups, the trifluoromethoxy group is considerably more robust due to the influence of the adjacent oxygen atom. acs.org

In the context of this compound, the -OCF₃ group is expected to remain intact during most chemical transformations performed on other parts of the molecule, such as modifications of the ketone or the heterocyclic ring.

Functional Group Interconversions on the this compound Scaffold

Functional group interconversions (FGIs) are essential transformations in organic synthesis that involve converting one functional group into another without altering the carbon skeleton. fiveable.meimperial.ac.uk For this compound, the primary sites for such interconversions are the ketone at position 4 and the sulfur atom at position 1. Based on the known reactivity of the thiochroman-4-one class of compounds, several transformations can be anticipated. researchgate.net

Reactions at the Carbonyl Group (C4):

Reduction: The ketone can be reduced to a secondary alcohol, yielding 6-(Trifluoromethoxy)thiochroman-4-ol. This can be achieved using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Condensation: The α-methylene group at C3 can be activated by the ketone for condensation reactions. For example, reaction with aromatic aldehydes under basic conditions (Claisen-Schmidt condensation) can yield 3-benzylidene-6-(trifluoromethoxy)thiochroman-4-ones. researchgate.net

Formation of Heterocycles: The ketone is a key precursor for synthesizing fused heterocyclic systems. Reaction with hydrazine or its derivatives can lead to the formation of pyrazole-fused thiochromans. researchgate.netacs.org

Reactions at the Sulfur Atom (S1):

Oxidation: The thioether can be selectively oxidized to a sulfoxide or further to a sulfone. Reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used. Oxidation to the sulfone, yielding this compound 1,1-dioxide, significantly alters the electronic properties and geometry of the heterocyclic ring. nih.gov

The electron-withdrawing nature of the 6-trifluoromethoxy group can influence the rates of these reactions. For instance, it may slightly decrease the reactivity of the ketone towards nucleophiles but would likely facilitate the oxidation of the electron-rich sulfur atom.

Table 2: Potential Functional Group Interconversions

Starting GroupReagent(s) / ConditionsProduct GroupExample Transformation
Ketone (C=O)NaBH₄, MeOHSecondary Alcohol (-CHOH)Reduction to 6-(Trifluoromethoxy)thiochroman-4-ol
Ketone (C=O)ArCHO, Baseα,β-Unsaturated KetoneKnoevenagel/Claisen-Schmidt Condensation
Thioether (-S-)mCPBA (1 equiv.)Sulfoxide (-SO-)Oxidation to this compound 1-oxide
Thioether (-S-)mCPBA (2 equiv.) / Oxone®Sulfone (-SO₂-)Oxidation to this compound 1,1-dioxide nih.gov
Ketone (C=O)Hydrazine (N₂H₄)Fused Pyrazole (B372694)Fischer Indole-type synthesis leading to a fused ring system

Applications of the Thiochroman 4 One Scaffold in Organic Synthesis

Versatility as Synthons for Novel Heterocyclic Ring Systems

Thiochroman-4-ones are well-established precursors for the synthesis of a diverse array of heterocyclic compounds. researchgate.net They serve as versatile synthons that can undergo cyclization and condensation reactions to yield various fused and spiro-heterocyclic systems. nih.govresearchgate.net The reactions typically involve the carbonyl group at the 4-position and the adjacent methylene (B1212753) group at the 3-position, leading to the formation of new five-, six-, or seven-membered rings fused to the thiochroman (B1618051) core. researchgate.net

The thiochroman-4-one (B147511) skeleton is a readily available starting material for synthesizing fused pyrazole (B372694) and isoxazole (B147169) rings, which are important motifs in medicinal chemistry. nih.govnih.gov

Pyrazoles: The synthesis of pyrazole derivatives is commonly achieved through the reaction of a thiochroman-4-one with hydrazine (B178648) or its derivatives. researchgate.netnih.gov The condensation reaction typically proceeds by refluxing the reactants in a solvent like ethanol (B145695). researchgate.net This reaction provides access to thiochromeno[4,3-c]pyrazoles.

Isoxazoles: Analogously, fused isoxazoles can be prepared by reacting thiochroman-4-ones with hydroxylamine (B1172632) hydrochloride. researchgate.netnih.gov The reaction involves the condensation of hydroxylamine with the ketone, followed by cyclization to form the isoxazole ring. The reaction is often carried out in boiling ethanol with a basic catalyst like pyridine (B92270). researchgate.net

Table 1: Synthesis of Pyrazoles and Isoxazoles from the Thiochroman-4-one Scaffold

Starting Scaffold Reagent Resulting Heterocycle Reference
Thiochroman-4-one Hydrazine Hydrate Thiochromeno[4,3-c]pyrazole researchgate.net
Thiochroman-4-one Hydroxylamine HCl Thiochromeno[4,3-c]isoxazole researchgate.netnih.gov

The versatility of the thiochroman-4-one scaffold extends to the synthesis of other key heterocyclic systems, including imidazoles, thiazoles, and indoles. researchgate.net

Imidazoles: Fused imidazole (B134444) derivatives can be synthesized from thiochroman-4-ones through multi-step reaction sequences. researchgate.netnih.govrsc.org These syntheses highlight the utility of the scaffold in creating compounds with diverse biological potential. nih.gov

Thiazoles: The construction of a thiazole (B1198619) ring onto the thiochroman-4-one framework is another important transformation. researchgate.net This can be accomplished by reacting a functionalized thiochroman-4-one, such as an α-haloketone derivative, with a thiourea (B124793) or thioamide. nih.gov

Indoles: Thiochroman-4-ones can serve as precursors for the synthesis of indole (B1671886) derivatives through reactions like the Fischer indole synthesis. researchgate.net This classic method involves the reaction of the ketone with a substituted phenylhydrazine, which upon treatment with an acid catalyst, cyclizes to form the indole ring system. researchgate.netorgsyn.org

The thiochroman-4-one scaffold is also instrumental in constructing six- and seven-membered heterocyclic rings. researchgate.net

Pyridines: Fused pyridine derivatives, such as thiochromeno[4,3-b]pyridines, have been efficiently synthesized from thiochroman-4-one. nih.gov A common method involves a multi-component reaction with precursors like 3-oxo-2-arylhydrazonopropanals and an ammonium (B1175870) source, such as ammonium acetate, often under high-pressure conditions. researchgate.netnih.gov

Pyrimidines: The synthesis of fused pyrimidine (B1678525) rings can be achieved by the condensation of thiochroman-4-one derivatives with reagents like guanidine (B92328), urea, or amidines. researchgate.net For example, reaction with 2-hydroxymethylene-thiochroman-4-one (formed from the Claisen condensation of thiochroman-4-one with ethyl formate) and guanidine nitrate (B79036) can yield thiochromeno[4,3-d]pyrimidines. researchgate.netjmolecularsci.com

Thiazepines: Thiochroman-4-ones can undergo ring expansion reactions to form seven-membered thiazepine rings. researchgate.net For instance, the reaction of a thiochroman-4-one hydrazone derivative can be induced to undergo cycloaddition and subsequent ring expansion, leading to the formation of benzothiazepine (B8601423) systems. researchgate.net

Table 2: Synthesis of Fused Heterocycles from the Thiochroman-4-one Scaffold

Target Heterocycle General Method Reference
Pyridine Cyclocondensation with 1,3-dicarbonyl compounds and ammonia (B1221849) source researchgate.netnih.gov
Pyrimidine Reaction of a functionalized thiochroman-4-one with guanidine or urea researchgate.net
Thiazepine Ring expansion of thiochroman-4-one derivatives researchgate.net

Role in Building Complex Molecular Architectures

The thiochroman-4-one scaffold is a foundational element for the assembly of complex molecular architectures. nih.gov Its utility goes beyond the synthesis of simple fused heterocycles, enabling the construction of intricate polycyclic and spirocyclic systems. nih.gov The sulfur atom in the ring can be oxidized to sulfoxide (B87167) and sulfone moieties, which not only alters the geometry and electronic properties of the molecule but also provides additional handles for synthetic modification. nih.govnih.gov The functional versatility of the thiochroman-4-one core allows chemists to employ it as a strategic starting point in multi-step total synthesis campaigns aimed at producing structurally complex natural products and novel bioactive molecules. preprints.orgpreprints.org The ability to introduce substituents, such as the trifluoromethoxy group at the 6-position, further expands the accessible chemical space, allowing for fine-tuning of molecular properties for specific applications in materials science and medicinal chemistry. nih.gov

Development of New Reagents and Catalysts

While the thiochroman-4-one scaffold and its derivatives are highly valuable as synthetic intermediates for building bioactive molecules and complex structures, their application as new reagents or catalysts is not extensively documented in the current literature. Their primary role remains as a structural core or synthon that is incorporated into a final target molecule, rather than being used to facilitate or catalyze a chemical transformation.

Spectroscopic Characterization and Structural Elucidation of 6 Trifluoromethoxy Thiochroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and stereochemistry of atoms within a molecule.

¹H NMR Analysis for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 6-(trifluoromethoxy)thiochroman-4-one is expected to display signals corresponding to the aromatic protons and the aliphatic protons of the heterocyclic ring.

Aromatic Region: The benzene (B151609) ring is substituted at positions 1, 2, 4, and 6 (based on standard IUPAC numbering for the thiochroman (B1618051) core). The trifluoromethoxy group at C-6 and the thioether linkage at C-1 will influence the chemical shifts of the three aromatic protons (H-5, H-7, and H-8).

The proton at C-5, being adjacent to the electron-withdrawing carbonyl group, would likely appear as the most downfield of the aromatic signals.

The protons at C-7 and C-8 would show chemical shifts influenced by the electron-withdrawing trifluoromethoxy group and the electron-donating sulfur atom, respectively. Their coupling patterns would reveal their relationship (ortho, meta). For the unsubstituted thiochroman-4-one (B147511), aromatic protons appear in the range of δ 7.1-8.1 ppm. chemicalbook.com The strong electronegativity of the OCF₃ group would likely shift the H-5 and H-7 protons further downfield.

Aliphatic Region: The thiochroman-4-one core contains two methylene (B1212753) groups at positions C-2 and C-3.

These would appear as two distinct triplets due to coupling with each other.

The protons on C-2, adjacent to the sulfur atom, are expected to be more shielded than the protons on C-3, which are alpha to the carbonyl group. In the parent thiochroman-4-one, these protons resonate around δ 3.2 ppm and δ 2.9 ppm, respectively. chemicalbook.com A similar pattern is anticipated for the substituted compound.

A summary of expected ¹H NMR characteristics is presented below.

Proton(s)Expected Chemical Shift (ppm)Expected MultiplicityExpected Coupling
H-5Downfield (δ > 8.0)Doublet or Doublet of doubletsOrtho/Meta coupling
H-7, H-8Aromatic region (δ 7.0-7.8)Doublets or MultipletsOrtho/Meta coupling
H-2 (CH₂)Aliphatic region (δ ~3.2-3.4)TripletVicinal coupling with H-3
H-3 (CH₂)Aliphatic region (δ ~2.9-3.1)TripletVicinal coupling with H-2

¹³C NMR Analysis for Carbon Skeleton and Substituent Effects

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals for ten unique carbon atoms are expected.

Carbonyl Carbon: The carbonyl carbon (C-4) is the most deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm. In related thioflavanones, this peak is observed around δ 194 ppm. nih.gov

Aromatic Carbons: Six signals are expected for the aromatic carbons.

The carbon bearing the trifluoromethoxy group (C-6) will show a quartet splitting pattern due to coupling with the three fluorine atoms. Its chemical shift will be influenced by the oxygen and the CF₃ group.

The carbon of the trifluoromethoxy group itself (-OCF₃) will also be a quartet and is typically found around δ 121 ppm (¹J_CF ≈ 257 Hz).

The other aromatic carbons will appear in the typical range of δ 120-145 ppm. nih.gov

Aliphatic Carbons: The two methylene carbons (C-2 and C-3) will be found in the upfield region of the spectrum, generally between δ 25-50 ppm. nih.gov

¹⁹F NMR Analysis for the Trifluoromethoxy Group

¹⁹F NMR is highly specific for fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive. wikipedia.org

The this compound molecule contains a single trifluoromethoxy (-OCF₃) group.

This will give rise to a single, sharp singlet in the ¹⁹F NMR spectrum.

The chemical shift for an aromatic trifluoromethoxy group typically appears in the range of δ -56 to -60 ppm relative to a CFCl₃ standard. spectrabase.com The exact shift can be sensitive to the electronic environment provided by the rest of the molecule. nih.gov

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It would be used to definitively link the proton signals for H-2, H-3, H-5, H-7, and H-8 to their corresponding carbon atoms (C-2, C-3, C-5, C-7, and C-8). Quaternary carbons, like C-4, C-6, C-4a, and C-8a, will not appear in an HSQC spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.eduyoutube.com This is extremely powerful for establishing connectivity across the molecule. For instance, HMBC would show correlations from the H-2 protons to the C-3 and C-8a carbons, and from the H-5 proton to the C-4 (carbonyl) and C-7 carbons, confirming the structure of the thiochroman ring system and the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the stretching of the ketone carbonyl group. This is typically observed in the range of 1660-1690 cm⁻¹. For the parent thiochroman-4-one, this peak is found at approximately 1670-1680 cm⁻¹. nih.govnih.gov

C-F Stretches: Strong absorptions associated with the carbon-fluorine bonds of the trifluoromethoxy group are expected in the region of 1100-1300 cm⁻¹. nih.gov

C-O Stretch: The C-O bond of the trifluoromethoxy group will also show a characteristic stretch, likely in the 1000-1100 cm⁻¹ region.

C-S Stretch: The carbon-sulfur bond vibration is typically weak and appears in the fingerprint region (600-800 cm⁻¹).

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the structural components of a molecule through its fragmentation pattern.

Molecular Ion Peak: The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. For C₁₀H₇F₃O₂S, the calculated exact mass is approximately 248.01 g/mol .

Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for thiochroman-4-ones involve the loss of small molecules or radicals. researchgate.netlibretexts.org Expected fragmentation for this compound could include:

Loss of CO (28 Da) from the ketone.

Loss of the -OCF₃ or -CF₃ group.

Retro-Diels-Alder type reactions in the heterocyclic ring, leading to the cleavage of the ring system.

Cleavage of the C-S bond.

The analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy. wikipedia.org

X-ray Crystallography for Solid-State Structure and Stereochemistry

As of the latest available research, a specific X-ray crystallographic analysis for this compound has not been reported in the surveyed scientific literature. X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about a molecule's solid-state conformation and stereochemistry. nih.gov

In the absence of direct crystallographic data for this compound, the structural characteristics of closely related thiochroman-4-one derivatives can provide valuable insights into the likely conformation of its heterocyclic ring and the spatial orientation of its substituents. The thiochroman-4-one scaffold is a recurring motif in medicinal chemistry, and its structural elucidation is crucial for understanding structure-activity relationships. researchgate.netresearchgate.net

For illustrative purposes, the crystal structure of a related compound, [S,2R]-trans-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide, has been determined, offering a glimpse into the solid-state conformation of the thiochroman ring system. researchgate.net The crystallographic data for this analog reveals a monoclinic crystal system. researchgate.net

While this data pertains to a derivative and not the specific compound of interest, it highlights the type of detailed structural information that X-ray crystallography can provide. The determination of the crystal structure of this compound would be a valuable contribution to the field, offering a precise model of its molecular geometry and intermolecular interactions in the solid state. Such data would be instrumental for computational modeling and drug design efforts involving this compound.

Below is a table summarizing the crystallographic data for the related compound, [S,2R]-trans-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide. researchgate.net

Interactive Data Table: Crystallographic Data for [S,2R]-trans-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide** researchgate.net

ParameterValue
Chemical FormulaC₁₀H₉ClO₂S
Crystal SystemMonoclinic
Space GroupP12(1)1
a (Å)7.611(4)
b (Å)8.759(3)
c (Å)7.615(4)
β (°)98.72(4)
Volume (ų)501.8
Z2
Temperature (K)293

Computational and Mechanistic Studies of 6 Trifluoromethoxy Thiochroman 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of complex organic molecules. mdpi.comyoutube.com For thiochroman-4-one (B147511) derivatives, DFT methods are employed to predict molecular geometries, electronic distributions, and spectroscopic data. mdpi.com Calculations are often performed using various functionals, such as B3LYP, M06-2X, or ωB97X-D, paired with basis sets like 6-311G++(2d,p), to achieve a balance between computational cost and accuracy. mdpi.comresearchgate.net

The thiochroman-4-one scaffold is not planar. The dihydrothiopyran ring typically adopts a puckered conformation to minimize steric and torsional strain. Computational studies on related thiochroman (B1618051) systems suggest that the most stable arrangement is often a "sofa" or "twisted" conformation. researchgate.net

In a conformational analysis of 6-(trifluoromethoxy)thiochroman-4-one using DFT, various possible isomers and conformers would be optimized to locate the global energy minimum. mdpi.com The analysis involves calculating the relative energies of different puckers of the six-membered sulfur-containing ring. The presence of the bulky and highly electronegative 6-(trifluoromethoxy) substituent on the benzene (B151609) ring is expected to influence the conformational preference and the energy barrier between different conformers. The stability of these conformations is determined by a delicate balance of ring strain, steric hindrance, and electronic interactions. The final predicted stable conformation from DFT calculations can be corroborated by experimental techniques such as 2D-NOESY NMR spectroscopy, which provides through-space correlations between protons consistent with a specific 3D structure. nih.gov

The electronic properties of a molecule, which dictate its reactivity, are effectively described by Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps. youtube.com FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as these orbitals are primarily involved in chemical reactions. youtube.comwikipedia.org

For this compound, the electronic landscape is shaped by several key functional groups:

HOMO : The HOMO is the highest energy orbital containing electrons and characterizes the molecule's ability to act as a nucleophile or electron donor. youtube.com In this molecule, the HOMO is expected to have significant electron density distributed across the electron-rich aromatic ring and the lone pairs of the sulfur atom.

LUMO : The LUMO is the lowest energy orbital without electrons and indicates the molecule's capacity to act as an electrophile or electron acceptor. youtube.com The LUMO is anticipated to be localized primarily on the α,β-unsaturated ketone system, particularly the carbonyl carbon, which is inherently electrophilic.

Substituent Effects : The 6-trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group. Its presence is predicted to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack on the aromatic ring compared to its unsubstituted counterpart.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the carbonyl oxygen, indicating a region of high electron density and a site for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and regions of lower electron density, highlighting potential sites for nucleophilic interaction. DFT calculations are instrumental in generating these detailed electronic structure maps. mdpi.com

Predicted Electronic Properties of this compound
PropertyPredicted Location / EffectChemical Implication
HOMO (Highest Occupied Molecular Orbital)Distributed on the benzene ring and sulfur atomSite of electron donation (nucleophilicity)
LUMO (Lowest Unoccupied Molecular Orbital)Localized on the α,β-unsaturated ketone moietySite of electron acceptance (electrophilicity)
-OCF₃ Group EffectLowers HOMO energy; withdraws electron densityReduces aromatic ring nucleophilicity
MEP Negative PotentialConcentrated on the carbonyl oxygen atomFavored site for interaction with electrophiles

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be used to validate and interpret experimental findings. researchgate.net

Vibrational Spectroscopy : DFT calculations can predict the infrared (IR) spectrum by calculating the molecule's vibrational frequencies. For this compound, this would allow for the assignment of key vibrational modes, such as the characteristic carbonyl (C=O) stretch, C-S bond vibrations, and vibrations associated with the trifluoromethoxy group and the aromatic ring.

NMR Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are invaluable for assigning signals in experimentally obtained spectra, especially for complex structures. The accuracy of these predictions allows for the confident structural elucidation of synthesized compounds. mdpi.comnih.gov

While specific computational studies on this compound are not widely published, the methodology is well-established. Theoretical spectra are generated and compared with experimental results from techniques like FTIR and NMR spectroscopy to confirm the synthesized structure. mdpi.com

Elucidation of Reaction Mechanisms

Understanding the chemical reactions that form the thiochroman-4-one skeleton is crucial for synthetic chemistry. Key pathways include metal-catalyzed reactions and acid-catalyzed cyclizations.

Palladium-catalyzed cross-coupling reactions are versatile methods for forming C-C and C-S bonds, and they can be applied to the synthesis of thiochroman-4-one derivatives. libretexts.org One documented approach involves the palladium-catalyzed carbonylative ring-formation of a 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide, which directly yields the thiochroman-4-one core. researchgate.net

The general catalytic cycle for such a transformation typically involves three key steps:

Oxidative Addition : The Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-iodothiophenol derivative), forming a Pd(II) intermediate.

Insertion : A molecule like an allene or carbon monoxide inserts into the Aryl-Pd bond.

Reductive Elimination : The final step involves the formation of the new C-C or C-S bond, which releases the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgresearchgate.net

Furthermore, Pd-catalyzed reactions like the Suzuki or Stille coupling could be used to modify a pre-existing halogenated this compound, enabling the introduction of various aryl or alkyl groups. acs.org

General Steps in a Pd-Catalyzed Cross-Coupling Cycle
StepDescriptionChange in Palladium Oxidation State
Oxidative AdditionThe palladium center inserts into a substrate bond (e.g., C-X).Pd(0) → Pd(II)
Transmetallation / InsertionA second coupling partner is transferred to the palladium center, or a molecule like CO inserts into a Pd-C bond.No change
Reductive EliminationThe two coupling partners are joined, the product is released, and the catalyst is regenerated.Pd(II) → Pd(0)

A common and powerful method for synthesizing the thiochroman-4-one ring system is through the intramolecular cyclization of β-arylthiopropanoic acids. nih.gov This transformation is typically promoted by strong acids or superacids (e.g., triflic acid), proceeding through a superelectrophilic activation mechanism.

The established mechanism involves the following steps:

A substituted thiophenol reacts with an α,β-unsaturated acid (like crotonic acid) or a β-halopropionic acid to form a 3-(arylthio)propanoic acid precursor. nih.gov

In the presence of a superacid, the carboxylic acid moiety is protonated multiple times, leading to the formation of a highly reactive dicationic superelectrophile. This species is significantly more electrophilic than a standard acylium ion generated under Friedel-Crafts conditions.

This potent electrophile then undergoes an intramolecular electrophilic aromatic substitution (a cyclic acylation) onto the electron-rich benzene ring.

A final deprotonation step rearomatizes the benzene ring and yields the final this compound product.

This microwave-assisted, one-pot protocol highlights an efficient pathway where the high reactivity of superelectrophilic intermediates drives the cyclization to completion, often in good yield and selectivity.

Molecular Modeling and Docking Studies to Understand Interactions (excluding specific targets or clinical data)

Computational chemistry offers powerful tools to predict and analyze the molecular behavior of compounds like this compound. Through molecular modeling and docking simulations, researchers can gain significant insights into the intrinsic physicochemical properties and potential intermolecular interactions that govern the compound's behavior, without reference to any specific biological target or clinical outcome. These in silico methods focus on the molecule's structure, electronic profile, and how it might fit into and interact with a generalized binding pocket.

The foundation of these studies lies in understanding the structure of the parent scaffold, thiochroman-4-one. The thiochroman ring system is not planar and typically adopts a sofa conformation. This three-dimensional shape is a critical determinant of how the molecule presents its interactive features to a binding partner. The core structure's properties, calculated from computational models, provide a baseline for understanding the effects of substitution.

Table 1: Computed Molecular Properties of the Parent Scaffold, Thiochroman-4-one

Property Value Source
Molecular Formula C₉H₈OS PubChem
Molecular Weight 164.23 g/mol nih.gov
XLogP3 1.9 nih.gov
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 1 PubChem

| Topological Polar Surface Area | 42.4 Ų | nih.gov |

This table presents data for the parent compound Thiochroman-4-one to provide a comparative baseline.

The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position of the thiochroman-4-one scaffold dramatically alters its electronic and steric properties. The -OCF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a substantial impact on the electron distribution across the entire aromatic ring system, influencing its potential for π-π stacking and other electronic interactions. Furthermore, the trifluoromethoxy group significantly increases the molecule's lipophilicity (hydrophobicity), a key factor in its ability to cross membranes and interact with hydrophobic pockets within a protein.

Molecular docking is a computational technique that simulates the binding of a small molecule to a macromolecular structure. uni.lu In a general docking study of this compound, the molecule would be treated as a flexible ligand, and its various possible conformations would be systematically placed within a hypothetical binding site. A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode. uni.lu

These simulations would analyze several key potential interactions:

Hydrogen Bonding: The carbonyl oxygen at the 4-position is a primary hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donor residues (e.g., the backbone amide protons of amino acids) in a binding site.

Hydrophobic Interactions: The benzene ring of the thiochroman core and, most significantly, the lipophilic trifluoromethoxy group are predicted to form favorable hydrophobic interactions with nonpolar amino acid residues.

Dipole and Halogen-based Interactions: The highly polarized C-F bonds of the trifluoromethoxy group can participate in dipole-dipole interactions. The fluorine atoms themselves may act as weak hydrogen bond acceptors or participate in other, more exotic interactions.

The results of such a docking simulation would typically be summarized in a table that quantifies the predicted binding energy and details the specific types of interactions observed.

Table 2: Illustrative Docking Interaction Profile for this compound in a Hypothetical Binding Site

Interacting Group of Ligand Potential Interaction Type Potential Interacting Partner in a Binding Site
Carbonyl Oxygen (at C4) Hydrogen Bond Amino acid with donor group (e.g., Serine, Threonine, Lysine)
Trifluoromethoxy Group (-OCF₃) Hydrophobic Interaction Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine)
Aromatic Ring π-π Stacking Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan)

| Thioether Sulfur | van der Waals Interaction | Various amino acid side chains |

This table is a generalized representation based on the chemical structure and is not derived from a specific experimental docking result.

By combining an analysis of the compound's fundamental properties with the predictive power of docking simulations, computational studies can build a detailed model of its potential interaction landscape. This provides a rational basis for understanding how the specific combination of the thiochroman scaffold and the trifluoromethoxy substituent might engage with a structured binding environment.

Compound Name Table

Compound Name
This compound

Structure Activity Relationship Sar Studies of Thiochroman 4 One Derivatives

Influence of Trifluoromethoxy Substitution on Biological Activity (general)

The introduction of a trifluoromethoxy (-OCF3) group at the C-6 position of the thiochroman-4-one (B147511) ring is a strategic modification aimed at enhancing biological efficacy. The -OCF3 group is a strong electron-withdrawing substituent, a property that has been shown to positively influence the biological activity of various heterocyclic compounds. mdpi.comresearchgate.net This is due to its ability to modulate the electronic environment of the entire molecule, which can impact interactions with biological targets. mdpi.comresearchgate.net

The trifluoromethoxy group offers several advantages in drug design, including increased metabolic stability and enhanced membrane permeability due to its lipophilic nature. mdpi.com These characteristics can lead to improved pharmacokinetic profiles. While the trifluoromethyl (-CF3) group is more commonly utilized in medicinal chemistry, the trifluoromethoxy group is gaining importance in the design of new pharmaceutical and agrochemical agents. mdpi.comresearchgate.net In the context of the thiochroman-4-one scaffold, the electron-withdrawing nature of the -OCF3 group at the 6-position is anticipated to enhance its biological profile, a hypothesis supported by findings that electron-withdrawing groups at this position can boost antifungal and antibacterial activities. rsc.orgrsc.org

For instance, studies on various thiochroman-4-one derivatives have revealed that the presence of electron-withdrawing groups on the benzene (B151609) ring can significantly enhance their bioactivity. rsc.org This principle suggests that 6-(trifluoromethoxy)thiochroman-4-one would likely exhibit notable biological effects.

Impact of Substituent Position and Electronic Properties on the Thiochroman-4-one Scaffold

The position and electronic nature of substituents on the thiochroman-4-one core are critical determinants of biological activity. SAR studies have consistently shown that substitutions on the aromatic ring significantly modulate the therapeutic potential of these compounds. rsc.orgrsc.org

Specifically, the C-6 position has been identified as a key site for modification. The introduction of electron-withdrawing groups at this position has been linked to enhanced antifungal activity. rsc.org For example, a chloro group at the C-6 position, combined with a carboxylate at the C-2 position, was found to significantly increase antibacterial activity. rsc.orgnih.gov This underscores the importance of the electronic properties of substituents at this position.

Compound/DerivativeSubstituent at C-6Observed Biological ActivityReference
Thiochroman-4-one DerivativeElectron-withdrawing groupEnhanced antifungal activity rsc.org
Thiochroman-4-one Derivative-ClEnhanced antibacterial activity rsc.orgnih.gov
Spiro pyrrolidine-thiochroman-4-one-Increased antimicrobial efficacy with lower HOMO-LUMO gap rsc.org

Role of Structural Modifications (e.g., unsaturation, sulfone formation) on Activity

Beyond aromatic substitution, modifications to the heterocyclic part of the thiochroman-4-one scaffold, such as the introduction of unsaturation or oxidation of the sulfur atom, have profound effects on biological activity. rsc.orgnih.gov

The introduction of a double bond between C-2 and C-3 to form a thiochromen-4-one (or thiochromone) can alter the planarity and electronic properties of the molecule, but this modification alone does not consistently lead to improved activity. nih.gov However, when combined with other structural features, its impact can be significant.

A particularly effective modification is the oxidation of the sulfur atom to a sulfone (SO2). While thiochroman-4-one sulfones themselves may not show enhanced activity, the corresponding vinyl sulfones, which contain both a sulfone and a C2-C3 double bond, have demonstrated potent antileishmanial activity with high selectivity. nih.gov This suggests a synergistic effect between the sulfone moiety and the double bond. In one study, thiochromones bearing a vinyl sulfone moiety exhibited high antileishmanial activity and low cytotoxicity. nih.gov The removal of either the double bond or the sulfone group resulted in a decrease in activity, highlighting the importance of this combined structural feature. nih.gov

Structural ModificationResulting Compound TypeImpact on Biological ActivityReference
Oxidation of SulfurThiochroman-4-one 1,1-dioxide (Sulfone)Did not consistently improve antileishmanial activity on its own nih.gov
Dehydrogenation (C2-C3)Thiochromen-4-oneDid not consistently improve antileishmanial activity on its own nih.gov
Sulfone and DehydrogenationVinyl SulfoneHigh antileishmanial activity and low cytotoxicity nih.gov

Development of Structure-Activity Hypotheses for Analogues with Enhanced Bioactivity

Based on the available SAR data for thiochroman-4-one derivatives, several hypotheses can be formulated to guide the design of analogues of this compound with potentially enhanced bioactivity:

Hypothesis 1: The trifluoromethoxy group is a beneficial substituent. The strong electron-withdrawing nature of the trifluoromethoxy group at the C-6 position is expected to confer potent biological activity, likely in the antimicrobial or antiparasitic realms, consistent with findings for other electron-withdrawing groups at this position. rsc.orgnih.gov

Hypothesis 2: Introduction of a vinyl sulfone moiety will enhance activity. Combining the 6-trifluoromethoxy substitution with the oxidation of the sulfur to a sulfone and the introduction of a double bond between C-2 and C-3 is likely to result in compounds with significantly enhanced biological activity, particularly against parasites like Leishmania. nih.gov This is based on the dramatic increase in activity observed for other thiochroman-4-one derivatives bearing the vinyl sulfone functionality. nih.gov

Hypothesis 3: Further substitution on the heterocyclic ring can fine-tune activity. The introduction of small substituents at the C-2 or C-3 positions could further optimize the biological profile. For example, a carboxylate group at the C-2 position has been shown to enhance antibacterial activity in related systems. rsc.orgnih.gov

Hypothesis 4: The combination of electronic and steric modifications is key. The development of highly active analogues will likely require a multi-faceted approach, combining the favorable electronic properties of the 6-trifluoromethoxy group with strategic structural modifications to the rest of the thiochroman-4-one scaffold to optimize target binding and pharmacokinetic properties.

These hypotheses provide a rational framework for the future design and synthesis of novel this compound derivatives with the potential for improved therapeutic efficacy.

Biological Activity of Thiochroman 4 One Derivatives in Vitro Investigations

Antimicrobial Activity Studies

Derivatives of thiochroman-4-one (B147511) have been evaluated for their efficacy against a range of bacterial and fungal pathogens. mdpi.comnih.gov

Various synthetic modifications of the thiochroman-4-one skeleton have yielded compounds with notable antibacterial properties. Studies have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Research into thiochroman-4-ones featuring a carboxamide moiety revealed potent activity against several plant pathogenic bacteria. proquest.com Specifically, one derivative, 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a) , exhibited significant efficacy with half-maximal effective concentration (EC₅₀) values of 24 µg/mL against Xanthomonas oryzae pv. oryzae (Xoo) and 30 µg/mL against Xanthomonas axonopodis pv. citri (Xac). proquest.comrsc.org

In a different study, spiropyrrolidines incorporating a thiochroman-4-one moiety were synthesized and assessed. These compounds showed broad-spectrum antibacterial activity. nih.govresearchgate.netnih.gov One of the most active compounds in this series demonstrated minimum inhibitory concentration (MIC) values of 32 µg/mL against Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis. nih.gov

Furthermore, early studies identified pyrazole (B372694) derivatives of thiochroman-4-one as effective growth inhibitors of Bacillus subtilis. nih.govacs.org Other research has also confirmed the activity of various thiochroman (B1618051) derivatives against bacteria such as Staphylococcus aureus, Bacillus pumilus, Salmonella typhi, and Pseudomonas fluorescens. mdpi.comnih.gov

Table 1: In Vitro Antibacterial Activity of Selected Thiochroman-4-one Derivatives
Compound DerivativeBacterial StrainActivityReference
6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a)Xanthomonas oryzae pv. oryzae (Xoo)EC₅₀: 24 µg/mL proquest.comrsc.org
6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (5a)Xanthomonas axonopodis pv. citri (Xac)EC₅₀: 30 µg/mL proquest.comrsc.org
Spiropyrrolidine-thiochroman-4-one hybridBacillus subtilisMIC: 32 µg/mL nih.gov
Spiropyrrolidine-thiochroman-4-one hybridStaphylococcus epidermidisMIC: 32 µg/mL nih.gov
Spiropyrrolidine-thiochroman-4-one hybridStaphylococcus aureusMIC: 32 µg/mL nih.gov
Spiropyrrolidine-thiochroman-4-one hybridEnterococcus faecalisMIC: 32 µg/mL nih.gov
Pyrazole derivativeBacillus subtilisEffective inhibitor nih.gov

The thiochroman-4-one scaffold has proven to be a valuable template for developing new antifungal agents. benthamdirect.com A significant body of research has focused on these derivatives as inhibitors of N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability. rsc.orgnih.gov

Substituted thiochroman-4-one derivatives have been tested against a panel of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, Epidermophyton floccosum, Mucor racemosus, Microsporum gypseum, and Aspergillus niger. rsc.orgnih.gov Within one study, a series of these compounds demonstrated significant activity, with MIC values ranging from 0.5 to 16 µg/mL against C. albicans and C. neoformans. nih.gov One particularly potent derivative, compound 22 , exhibited an MIC as low as 0.5 µg/mL against C. albicans. rsc.orgnih.gov Another derivative, 2-(indole-3-yl)-thiochroman-4-one (compound 20) , showed an MIC of 4 µg/mL against the same fungus. rsc.org

Other studies have explored different modifications. For instance, 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide (5m) showed a 69% inhibition rate against the plant pathogen Botrytis cinerea. proquest.com Similarly, 6-methylthiochroman-4-one (B1293643) and 6-chlorothiochroman-4-one (B87741) demonstrated high inhibition rates (96-100%) against B. cinerea at concentrations of 100-250 µg/mL. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Thiochroman-4-one Derivatives
Compound DerivativeFungal StrainActivityReference
Compound 22 (an NMT inhibitor)Candida albicansMIC: 0.5 µg/mL rsc.orgnih.gov
Compound 7b (an NMT inhibitor)Candida albicansMIC: 0.5-16 µg/mL nih.gov
Compound 7b (an NMT inhibitor)Cryptococcus neoformansMIC: 0.5-16 µg/mL nih.gov
2-(indole-3-yl)-thiochroman-4-one (Compound 20)Candida albicansMIC: 4 µg/mL rsc.org
6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide (5m)Botrytis cinerea69% inhibition proquest.com
6-methylthiochroman-4-oneBotrytis cinerea96-100% inhibition mdpi.com
6-chlorothiochroman-4-oneBotrytis cinerea96-100% inhibition mdpi.com

Antileishmanial Activity Studies

The thiochroman-4-one scaffold has been extensively investigated for the development of novel agents against Leishmania parasites, the causative agents of leishmaniasis. mdpi.comnih.govnih.govscilit.com

One particularly successful strategy involves the derivatization of the thiochroman-4-one core with acyl hydrazones. nih.govscilit.com This modification was found to significantly boost antileishmanial activity. nih.gov Semicarbazone and thiosemicarbazone derivatives of a related thioflavanone core showed the highest potencies against the intracellular amastigote form of Leishmania panamensis, with EC₅₀ values of 5.4 µM and 5.1 µM, respectively. nih.govscilit.com

Another highly effective class of derivatives features a vinyl sulfone moiety. mdpi.comnih.gov A study of 35 thiochromone (B8434766) derivatives found that those containing a vinyl sulfone group displayed the most potent antileishmanial activity, with EC₅₀ values below 10 µM. mdpi.comnih.gov Notably, the introduction of a fluorine atom at the C-6 position of the thiochroman-4-one ring, as seen in compound 4j , led to a marked increase in activity against L. panamensis, with an EC₅₀ of 3.23 µM and a high selectivity index of 174. mdpi.com This activity surpassed that of the reference drug, amphotericin B. mdpi.com Another related derivative, compound 32 , also showed potent activity with an EC₅₀ of 3.24 µM against L. panamensis. rsc.orgresearchgate.net

Furthermore, research into 4H-thiochromen-4-one-1,1-dioxide derivatives identified compound 30 as a potent agent against Leishmania donovani, with an EC₅₀ value of 3.96 µM. nih.gov

Table 3: In Vitro Antileishmanial Activity of Selected Thiochroman-4-one Derivatives
Compound DerivativeLeishmania SpeciesActivityReference
Vinyl sulfone derivative (Compound 4j, 6-fluoro)L. panamensisEC₅₀: 3.23 µM mdpi.com
Vinyl sulfone derivative (Compound 32)L. panamensisEC₅₀: 3.24 µM rsc.orgresearchgate.net
4H-Thiochromen-4-one-1,1-dioxide derivative (Compound 30)L. donovaniEC₅₀: 3.96 µM nih.gov
Thiosemicarbazone of thioflavanoneL. panamensisEC₅₀: 5.1 µM nih.govscilit.com
Semicarbazone of thioflavanoneL. panamensisEC₅₀: 5.4 µM nih.govscilit.com

Antiviral Activity Studies (e.g., targeting viral proteases)

The potential of thiochroman-4-one derivatives as antiviral agents is an emerging area of research. mdpi.com While extensive experimental data is limited, computational studies have highlighted their promise.

Molecular docking studies have suggested that benzylidenechromanones, a subclass of these compounds, could be effective inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. This indicates a potential mechanism to block the virus's life cycle.

Additionally, the vinyl sulfone derivatives, which demonstrated potent antileishmanial activity, have also been reported as a class of compounds known to inhibit the HIV-1 integrase enzyme, suggesting a broader antiviral potential for this particular chemical motif within the thiochroman-4-one framework. nih.gov

Enzyme Inhibition Studies (e.g., N-myristoyltransferase)

The biological activities of thiochroman-4-one derivatives are often rooted in their ability to inhibit specific enzymes in pathogens.

As mentioned previously, a key target for the antifungal activity of these compounds is N-myristoyltransferase (NMT). rsc.orgnih.gov NMT is an enzyme that attaches myristic acid to proteins, a process vital for the survival of fungi like Candida albicans. nih.govresearchgate.netmyricxbio.com Thiochroman-4-one derivatives have been designed as potent NMT inhibitors, with molecular docking studies confirming a high binding affinity to the enzyme's active site. nih.gov Inhibition of NMT is also a validated strategy against various parasites, including Leishmania. researchgate.netmdpi.comnih.gov

For antileishmanial activity, a different enzymatic target has been proposed. Thiochroman-4-one derivatives, particularly acyl hydrazones and vinyl sulfones, are reported to be potent inhibitors of cysteine proteases, such as cathepsin L. nih.govnih.gov These proteases are crucial virulence factors for protozoan parasites like Leishmania. nih.gov The generally accepted mechanism for vinyl sulfones involves a nucleophilic attack on the β-carbon of the sulfone by a cysteine residue in the enzyme's active site, leading to irreversible inhibition. nih.gov

Biotransformation Studies of Thiochroman 4 One Derivatives

Fungal Biotransformations

Fungi are well-known for their extensive metabolic capabilities, which enable them to transform a wide array of organic compounds. While direct studies on the fungal biotransformation of 6-(trifluoromethoxy)thiochroman-4-one are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related thiochroman-4-one (B147511) derivatives. These studies reveal common metabolic pathways that are likely applicable to the target compound.

Research has shown that fungi, such as Trichoderma viride and Botrytis cinerea, are capable of metabolizing thiochroman-4-ones with different substituents at the 6-position, including electron-withdrawing groups like chlorine and electron-donating groups like methyl. The primary transformations observed are the reduction of the ketone at the 4-position to the corresponding alcohol (thiochromanol) and the oxidation of the sulfur atom to a sulfoxide (B87167).

For instance, the biotransformation of 6-chlorothiochroman-4-one (B87741) and 6-methylthiochroman-4-one (B1293643) by Trichoderma viride and Botrytis cinerea has been investigated. nih.govnih.gov These fungi were found to produce the corresponding thiochromanols, sulfoxides, and even sulfones, often with good yields and enantioselectivities. nih.gov The trifluoromethoxy group at the 6-position of the target compound is a strong electron-withdrawing group, similar to the chloro substituent. Therefore, it is highly probable that fungi would catalyze similar transformations on this compound, leading to the formation of 6-(trifluoromethoxy)thiochroman-4-ol and this compound-1-oxide.

The biotransformation of the parent compound, thiochroman-4-ol, by marine-derived fungi such as Emericellopsis maritima and Purpureocillium lilacinum has also been studied, yielding thiochroman-4-one and various sulfoxide derivatives. researchgate.net This further supports the likelihood of oxidation and reduction as key fungal metabolic pathways for this class of compounds.

Table 1: Fungal Biotransformation of Thiochroman-4-one Derivatives

Enzymatic Derivatization Approaches

The use of isolated enzymes for chemical transformations offers several advantages over whole-cell systems, including higher specificity, easier product purification, and the absence of side reactions. For the derivatization of this compound, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly relevant. These enzymes catalyze the stereoselective reduction of ketones to chiral alcohols, which are valuable building blocks in medicinal chemistry.

The enantioselective reduction of prochiral ketones is a well-established application of biocatalysis. acs.org A wide range of KREDs and ADHs, often sourced from microorganisms like yeast and various bacteria, have been shown to effectively reduce aromatic and heterocyclic ketones with high enantioselectivity. rsc.orgnih.gov For example, alcohol dehydrogenases from Lactobacillus species have been used for the synthesis of chiral alcohols from a variety of ketone substrates. nih.gov

Given that thiochroman-4-one is a heterocyclic ketone, it is a prime candidate for enzymatic reduction. The presence of the trifluoromethoxy group at the 6-position is expected to influence the binding of the substrate to the enzyme's active site and the stereochemical outcome of the reduction. The electronic properties of substituents on the aromatic ring can affect the activity and selectivity of these enzymes. For instance, studies on the bioreduction of chalcones by non-conventional yeasts have shown that substrates with electron-withdrawing groups can be effectively reduced. beilstein-journals.org

The enzymatic reduction of this compound would yield optically active (R)- or (S)-6-(trifluoromethoxy)thiochroman-4-ol. The ability to produce a single enantiomer of the alcohol is a significant advantage of enzymatic methods, as different enantiomers of a chiral drug can have vastly different biological activities.

Table 2: Examples of Enzymatic Ketone Reductions

Potential for Novel Derivative Generation via Biocatalysis

The combination of fungal and enzymatic biotransformation approaches opens up a vast potential for the generation of novel derivatives of this compound. Biocatalysis can introduce chemical modifications that are difficult or impossible to achieve through conventional synthetic methods.

One promising avenue is the sequential or combined use of different biocatalytic reactions. For example, a fungal biotransformation could first introduce a hydroxyl group at a specific position on the aromatic ring or oxidize the sulfur atom to a sulfoxide. The resulting product could then be subjected to an enzymatic reduction to stereoselectively convert the ketone to a chiral alcohol. This would result in a highly functionalized molecule with multiple stereocenters, significantly increasing its chemical diversity and potential for novel biological activity.

Furthermore, the trifluoromethoxy group itself, while generally stable, could potentially be a target for enzymatic modification under specific conditions, although this is less common. Research into enzymatic C-F bond cleavage is an emerging field and could one day provide tools for the selective defluorination or modification of such groups. nih.govrsc.org

The exploration of a wider range of microorganisms, including extremophiles and genetically engineered strains, could also uncover novel enzymatic activities capable of transforming this compound in unprecedented ways. Endophytic fungi, which reside within plant tissues, are a particularly rich source of novel biocatalysts.

Future Research Directions and Perspectives on 6 Trifluoromethoxy Thiochroman 4 One

Development of Advanced and Sustainable Synthetic Methodologies

Traditional syntheses of thiochroman-4-ones often involve multi-step procedures, such as the reaction of thiophenols with β-halopropionic acids followed by intramolecular Friedel-Crafts acylation, which can have moderate yields and utilize harsh reagents. nih.gov Future research should pivot towards more advanced and sustainable methods for the synthesis of 6-(Trifluoromethoxy)thiochroman-4-one.

Green Chemistry Approaches: The principles of green chemistry, which aim to reduce waste and energy consumption, should be central to new synthetic designs. rsc.orggreenchemistry.school This includes exploring one-pot reactions, utilizing water or biodegradable deep eutectic solvents (DESs) as reaction media, and employing catalytic systems that can be recycled and reused. unito.it For instance, the development of a one-pot synthesis starting from 4-(trifluoromethoxy)thiophenol (B63200) and a suitable three-carbon synthon using a recyclable acid catalyst would represent a significant advancement.

Novel Catalytic Systems: Modern catalytic methods offer promising avenues. Visible-light photocatalysis, which enables reactions under mild, ambient conditions, could be explored for the construction of the thiochromanone ring. organic-chemistry.orgthieme.de A potential photocatalytic C-S cross-coupling reaction could form the core structure efficiently. organic-chemistry.org Furthermore, flow chemistry presents an opportunity to improve safety, reproducibility, and scalability. A continuous flow process for the cyclization step could minimize reaction times and improve yield by precisely controlling temperature and residence time.

A comparison of potential synthetic strategies is outlined below:

Methodology Potential Advantages Key Research Focus Reference Example
Microwave-Assisted SynthesisRapid heating, reduced reaction times, improved yields.Optimization of solvent and reaction conditions for 4-(trifluoromethoxy)thiophenol precursors.Cyclization of β-arylthiopropanoic acids. researchgate.net
Visible-Light PhotocatalysisMild conditions, high functional group tolerance, sustainable energy source.Development of a photocatalyst-free C-S cross-coupling and cyclization cascade.Photoinduced electron transfer (PET) for thiochromane synthesis. organic-chemistry.org
Flow ChemistryEnhanced safety, scalability, precise process control, easy integration of sequential steps.Design of a multi-step flow reactor for sequential C-S bond formation and cyclization.Synthesis of heterocyclic intermediates.
Copper-Catalyzed Domino ReactionLigand-free conditions, use of odorless sulfur sources, excellent yields.Adaptation of domino process using 4-(trifluoromethoxy)phenyl precursors.Synthesis of thioflavanones from 2'-halochalcones. organic-chemistry.org

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The this compound scaffold possesses multiple reactive sites: the carbonyl group, the α-methylene protons, the aromatic ring, and the sulfur atom. A systematic exploration of its reactivity is essential for generating diverse analogues.

Ketone and α-Methylene Modifications: The ketone at C-4 is a prime target for derivatization. Future work should explore condensation reactions to form a wide array of derivatives such as oximes, hydrazones, and thiosemicarbazones, which have shown significant biological activity in other thiochromanone systems. rsc.orgnih.gov The α-methylene group (C-3) can be functionalized through aldol-type condensations or be used as a handle for annulation reactions to build fused heterocyclic systems like pyrazoles and isoxazoles. researchgate.netnih.gov

Aromatic Ring Functionalization: The trifluoromethoxy group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can direct substitution to the meta positions (C-5 and C-7). libretexts.org Research into selective C-H activation/functionalization at these positions could yield novel derivatives that are otherwise difficult to access. This would allow for the introduction of various substituents to probe structure-activity relationships.

Sulfur Atom Chemistry: Oxidation of the thioether to the corresponding sulfoxide (B87167) or sulfone is a well-established transformation that can dramatically alter the molecule's polarity, geometry, and biological properties. nih.gov In several studies, the sulfone analogues of thiochromanones displayed distinct biological profiles compared to the parent thioether, making this a critical derivatization strategy to explore. nih.gov

Rational Design of this compound Analogues with Tuned Biological Activity

The rational design of new analogues should be guided by existing structure-activity relationship (SAR) data from related thiochromanone series and a clear therapeutic hypothesis. researchgate.netnih.gov Studies have shown that electron-withdrawing substituents at the C-6 position of the thiochromanone ring can enhance antifungal and antileishmanial activities. nih.govrsc.org The potent electron-withdrawing nature of the trifluoromethoxy group makes this compound a promising starting point for developing inhibitors against various biological targets. rsc.org

For example, thiochromanone thiosemicarbazones have been identified as potent and selective inhibitors of cathepsin L. nih.gov A future research direction would be to synthesize the thiosemicarbazone of this compound and its sulfone analogue to evaluate their inhibitory potential. The SAR from related compounds suggests that the trifluoromethoxy group could lead to enhanced potency.

The following table outlines a hypothetical SAR exploration based on known trends:

Parent Scaffold Modification Target Position(s) Predicted Impact on Bioactivity Rationale/Reference
6-(CF₃O)-Thiochroman-4-oneFormation of ThiosemicarbazoneC-4Potential increase in protease inhibition.Hydrazone moieties enhance antileishmanial activity. rsc.org Thiosemicarbazones inhibit cathepsin L. nih.gov
6-(CF₃O)-Thiochroman-4-oneOxidation to SulfoneS-1Altered activity; may increase or decrease depending on the target.Sulfone analogues show different activity profiles. nih.govnih.gov
6-(CF₃O)-Thiochroman-4-oneIntroduction of Fluoro groupC-7Potential increase in potency.The 6,7-difluoro analogue was a potent cathepsin L inhibitor. nih.gov
6-(CF₃O)-Thiochroman-4-oneIntroduction of Phenyl groupC-2Modulated activity based on phenyl substitution.2-Aryl substitution is common in active thiochromanones. nih.gov

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding and Predictive Modeling

To accelerate the design-synthesis-test cycle, a tight integration of computational chemistry with experimental work is indispensable. Density Functional Theory (DFT) calculations and molecular docking simulations can provide profound insights into the structural, electronic, and reactive properties of this compound and its derivatives. sumitomo-chem.co.jpmdpi.compku.edu.cn

Mechanistic Studies: DFT can be employed to elucidate reaction mechanisms for both the synthesis and derivatization of the core scaffold. researchgate.net For instance, calculating the energy barriers for different pathways in a proposed photocatalytic synthesis could help in optimizing reaction conditions. researchgate.net Similarly, understanding the mechanism of action, such as how a derivative might interact with an enzyme's active site, can be modeled to explain experimental outcomes.

Predictive Modeling for Drug Design: Molecular docking is a powerful tool for predicting the binding affinity and orientation of potential inhibitors within a target protein's active site. nih.govmdpi.comamazonaws.com Future research should utilize docking to screen virtual libraries of this compound analogues against relevant therapeutic targets, such as fungal N-myristoyltransferase or parasitic proteases. nih.gov This allows for the prioritization of synthetic targets, saving significant time and resources. Comparing the docking scores and binding modes of the thioether, sulfoxide, and sulfone derivatives could predict which oxidation state is optimal for a given target.

Computational Tool Application Area Objective Potential Outcome
Density Functional Theory (DFT)Reaction Mechanism AnalysisElucidate transition states and energy profiles for novel synthetic routes.Optimized, higher-yielding synthetic protocols. sumitomo-chem.co.jp
Molecular DockingVirtual ScreeningPredict binding affinities of designed analogues against therapeutic targets (e.g., enzymes).Prioritization of high-potential compounds for synthesis and biological testing. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Electronic Structure AnalysisAnalyze the nature of intramolecular and intermolecular interactions (e.g., hydrogen bonds, halogen bonds).Deeper understanding of structure-activity relationships.
Molecular Dynamics (MD) SimulationsBinding StabilityAssess the stability of ligand-protein complexes over time and conformational changes.Validation of docking results and understanding of dynamic interactions. rsc.org

By pursuing these interconnected research directions, the scientific community can fully harness the potential of this compound, paving the way for the development of new functional materials and next-generation therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.